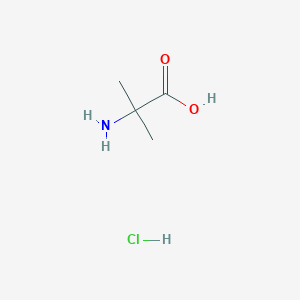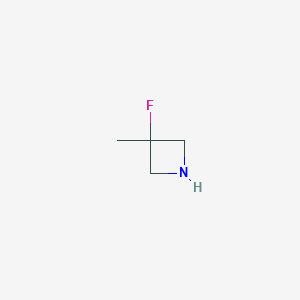![molecular formula C11H10F2O B2433057 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one CAS No. 117389-49-8](/img/structure/B2433057.png)
11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one is a chemical compound with the CAS Number: 117389-49-8 . Its IUPAC name is (1R,1aS,1a1R)-5,5-difluorooctahydro-1H-2,4,1-(epiethane[1,1,2]triyl)cyclobuta[cd]pentalen-7-one . The molecular weight of this compound is 196.2 .
Molecular Structure Analysis
The Inchi Code of 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one is 1S/C11H10F2O/c12-11(13)8-3-1-2-4-5(3)9(11)7(4)10(14)6(2)8/h2-9H,1H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
This compound is a powder and has a melting point of 234-235°C . It is stored at a temperature of 4°C .Applications De Recherche Scientifique
Chemical Rearrangements and Structural Analysis
- Aleksandrov et al. (1996) studied the reaction of a closely related compound, leading to the formation of a tetracyclo[6.3.0.02,6.03,10]undec-4-ene derivative. This study provides insights into molecular rearrangements and structural transformations of complex cage compounds like 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one (Aleksandrov, 1996).
Computational Studies and Molecular Mechanics
- Abboud et al. (2001) utilized B3LYP/6-31G(d) methodology to study the structural effects in compounds related to 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one. Their findings contribute to a deeper understanding of the stability and electronic properties of such compounds (Abboud, 2001).
X-Ray Structural Analysis
- Watson et al. (1994) conducted X-ray structural analyses on substituted pentacyclo[5.4.0.02,6.03,10.05,9]undecanes, providing valuable data on bond lengths and molecular geometry that are relevant to understanding compounds like 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one (Watson, 1994).
Exploring Molecular Transformations
- Marchand and Chou (1975) explored the base-promoted rearrangement of cage α-haloketones, which is relevant to understanding the chemical behavior and potential applications of 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one in synthesis and rearrangement reactions (Marchand, 1975).
Trifluoromethyl Derivatives Study
- Linden et al. (2005) investigated trifluoromethyl derivatives of related cage-like polycyclic compounds, offering insights into the reactions and structural implications for compounds like 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one (Linden, 2005).
Synthesis of Lactam Derivatives
- Martins et al. (1993) reported on the synthesis of lactam derivatives from related dione compounds, which could be relevant for developing synthetic pathways involving 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one (Martins, 1993).
Safety And Hazards
The safety information available indicates that this compound is a potential hazard. The hazard statements include H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propriétés
IUPAC Name |
11,11-difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c12-11(13)8-3-1-2-4-5(3)9(11)7(4)10(14)6(2)8/h2-9H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHPNDXJYYGKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C5C2C(=O)C3C4C5(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11,11-Difluoropentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

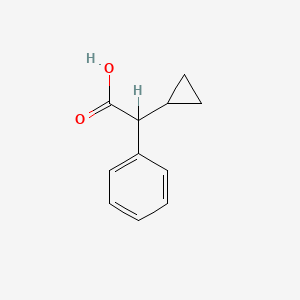
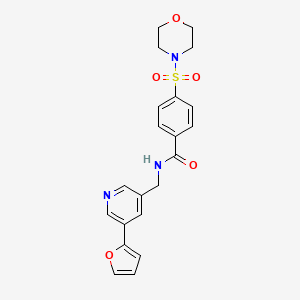
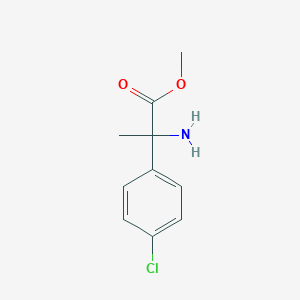
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2432981.png)
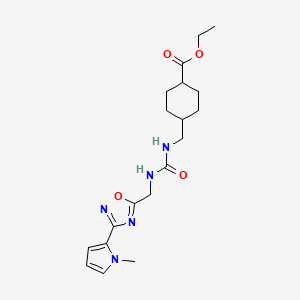
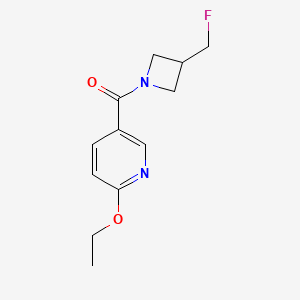
![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2432984.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2432986.png)
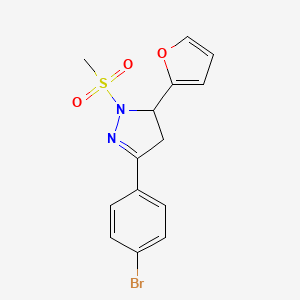
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2432990.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2432991.png)
![(E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2432992.png)
